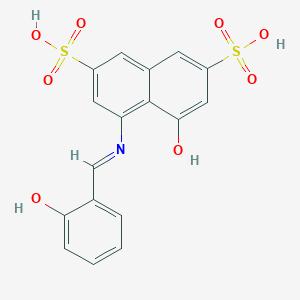
(1S)-(-)-Camphanic chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-(-)-Camphanic chloride, also known as (S)-(-)-camphanic chloride, is a chiral compound that is used as an intermediate in the synthesis of various pharmaceuticals, such as ibuprofen and naproxen. It is a white crystalline solid with a molecular formula of C10H17ClO and a molecular weight of 196.7 g/mol. It has a melting point of 90-92°C and a boiling point of 202-203°C. It is soluble in water, ethanol, and most organic solvents. This compound is a versatile compound that has numerous applications in various fields of scientific research.
Wissenschaftliche Forschungsanwendungen
Synthesis of Grandisol : (1S)-(-)-Camphanic acid chloride is used to synthesize grandisol by esterifying various compounds. This process allows for the resolution, specific rotation, and absolute configuration of diastereoisomers, making it crucial in the study of chiral molecules (Rosini et al., 1990).
Enantiomer Separation : The compound has potential applications in the enantiomer separation of hydroxyl-functional asymmetric phosphanes. This is important for creating specific reactions and substances in the field of asymmetric synthesis and catalysis (Wawrzyniak et al., 2017).
Intermediate in Chemical Reactions : It serves as an intermediate in various chemical reactions such as cyclization, condensation, elimination, and replacement reactions. This makes it a versatile reagent in the synthesis of complex molecules (Gerlach et al., 2003).
Stereoisomeric Resolution : Camphanic acid chloride is a powerful chiral reagent for stereoisomeric resolution, particularly for drug metabolism and pharmacokinetic applications. This is crucial for understanding how drugs behave in the body and for developing enantiomerically pure drugs (Licea-Perez et al., 2015).
Enantioseparation of Mexiletine : The compound aids in the enantioseparation of (R, S)-mexiletine, a cardiovascular drug, using chiral derivatizing reagents. This process allows for kinetic resolution and recovery of the native enantiomer, which is important for creating more effective and safer medications (Dixit et al., 2014).
Vibrational Spectroscopy : The vibrational absorption and circular dichroism spectra of (-)-(1S,3R)-camphanic acid in dilute solution have been studied, showing good agreement with the corresponding experimental spectra. This provides insights into the absolute conformation and configuration of the acid, which is valuable in the field of molecular spectroscopy (Buffeteau et al., 2007).
GC Determination of Enantiomers : Camphanic chloride is used for pre-column chiral derivatization for gas chromatography (GC) determination of enantiomers of various compounds. This is significant for understanding and controlling the stereochemistry of substances in pharmaceuticals and other areas (Ji, 2000).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (1S)-(-)-Camphanic chloride involves the conversion of camphor to (1S)-(-)-Camphanic acid, followed by the conversion of (1S)-(-)-Camphanic acid to (1S)-(-)-Camphanic chloride through the use of thionyl chloride.", "Starting Materials": [ "Camphor", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Thionyl chloride" ], "Reaction": [ "Reduction of camphor with sodium borohydride in the presence of hydrochloric acid to yield (1S)-(-)-Camphor", "Oxidation of (1S)-(-)-Camphor with sodium hydroxide and hydrogen peroxide to yield (1S)-(-)-Camphanic acid", "Reaction of (1S)-(-)-Camphanic acid with thionyl chloride to yield (1S)-(-)-Camphanic chloride" ] } | |
CAS-Nummer |
39637-74-6 |
Molekularformel |
C10H13ClO3 |
Molekulargewicht |
216.66 g/mol |
IUPAC-Name |
(1R)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl chloride |
InChI |
InChI=1S/C10H13ClO3/c1-8(2)9(3)4-5-10(8,6(11)12)14-7(9)13/h4-5H2,1-3H3/t9?,10-/m0/s1 |
InChI-Schlüssel |
PAXWODJTHKJQDZ-AXDSSHIGSA-N |
Isomerische SMILES |
CC1([C@]2(CCC1(C(=O)O2)C)C(=O)Cl)C |
SMILES |
CC1(C2(CCC1(OC2=O)C(=O)Cl)C)C |
Kanonische SMILES |
CC1(C2(CCC1(OC2=O)C(=O)Cl)C)C |
Andere CAS-Nummern |
39637-74-6 |
Piktogramme |
Corrosive |
Synonyme |
[1S]-3-Oxo-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptane-1-carbonyl Chloride |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



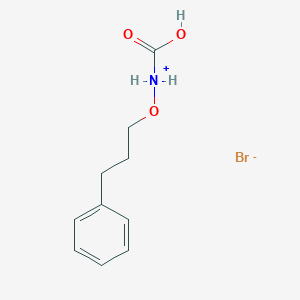

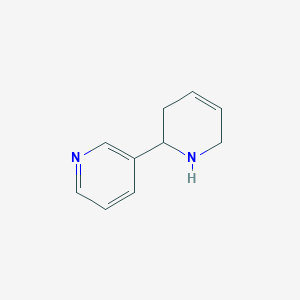
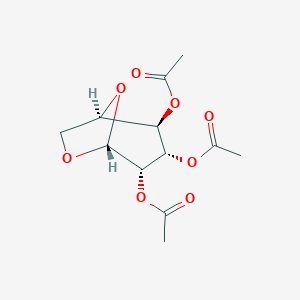
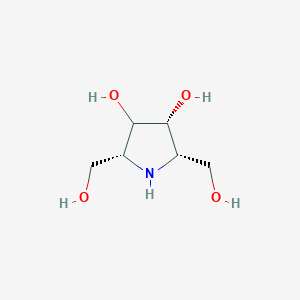



![2-Azido-3,4-dimethylimidazo[4,5-f]quinoline](/img/structure/B43430.png)
![2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline](/img/structure/B43431.png)
![2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43438.png)
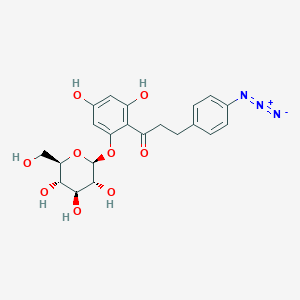
![N-[1,3-bis[[(2R,3R,4R,5S)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxy]propan-2-yl]-4-[3-(trifluoromethyl)diazirin-3-yl]benzamide](/img/structure/B43440.png)
